2-Amino-3-hydroxy-6-nitrobenzoic acid
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Overview
Description
2-Amino-3-hydroxy-6-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of an amino group, a hydroxyl group, and a nitro group attached to a benzene ring. This compound is significant in various fields, including organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
It’s known that nitroaromatic compounds, a class to which this compound belongs, are often involved in reactions at the benzylic position . These reactions typically involve free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
These compounds are known to undergo reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
JS46 is involved in the catabolism of 3-nitrobenzoic acid .
Pharmacokinetics
The polar character of the nitro group in nitro compounds results in lower volatility compared to ketones of about the same molecular weight .
Result of Action
Nitroaromatic compounds have been found to exhibit various biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Action Environment
It’s known that the reaction conditions can significantly influence the outcomes of reactions involving nitroaromatic compounds .
Biochemical Analysis
Biochemical Properties
It is known that the nitro group in the compound can participate in various biochemical reactions . The nitro group is a hybrid of two equivalent resonance structures, carrying a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence its interactions with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Nitro compounds can be involved in various metabolic pathways, interacting with different enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-hydroxy-6-nitrobenzoic acid typically involves the nitration of 2-Amino-3-hydroxybenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
For industrial production, the process involves the use of 2-chloro-6-nitrobenzoic acid as a starting material. This compound is reacted with ammonia in the presence of a cuprous catalyst in an organic solvent. The reaction is carried out under mild conditions, which reduces the need for extensive equipment and lowers production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-6-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2,3-diaminobenzoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Amino-3-hydroxy-6-nitrobenzoic acid is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-nitrobenzoic acid
- 3-Amino-4-hydroxybenzoic acid
- 4-Amino-3-nitrobenzoic acid
Uniqueness
2-Amino-3-hydroxy-6-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups in ortho positions relative to the nitro group allows for unique interactions and reactions not observed in other similar compounds .
Properties
IUPAC Name |
2-amino-3-hydroxy-6-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,8H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLOPKSFOYISMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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